5-(3,4-Diethoxybenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
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Overview
Description
2-ethoxy-4-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)phenyl ethyl ether is a complex organic compound that features a trifluoromethyl group, an oxadiazole ring, and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-4-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)phenyl ethyl ether typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the oxadiazole ring through a cyclization reaction. The trifluoromethyl group can be introduced via radical trifluoromethylation, which is a well-established method for incorporating trifluoromethyl groups into organic molecules .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-4-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)phenyl ethyl ether can undergo various types of chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethoxy group can yield aldehydes or carboxylic acids, while substitution reactions involving the trifluoromethyl group can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-ethoxy-4-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)phenyl ethyl ether has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and potential pharmacological activity.
Mechanism of Action
The mechanism of action of 2-ethoxy-4-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)phenyl ethyl ether involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s stability and lipophilicity, which can affect its interaction with biological membranes and proteins. The oxadiazole ring may also play a role in the compound’s biological activity by interacting with specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-4-fluoro-3-(trifluoromethyl)phenyl methyl sulfane: Similar in structure but contains a sulfur atom instead of an oxadiazole ring.
Trifluoromethyl ethers: Compounds with similar trifluoromethyl groups but different core structures.
Uniqueness
2-ethoxy-4-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)phenyl ethyl ether is unique due to the presence of both the trifluoromethyl group and the oxadiazole ring, which confer specific chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C20H19F3N2O3 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
5-[(3,4-diethoxyphenyl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H19F3N2O3/c1-3-26-16-10-5-13(11-17(16)27-4-2)12-18-24-19(25-28-18)14-6-8-15(9-7-14)20(21,22)23/h5-11H,3-4,12H2,1-2H3 |
InChI Key |
VZSIVGQDVPJYRU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)OCC |
Origin of Product |
United States |
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